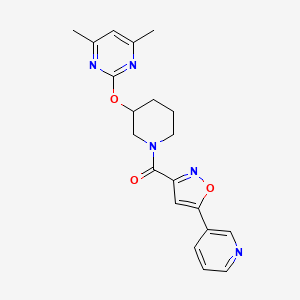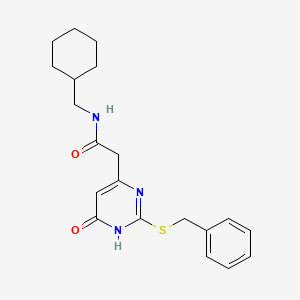![molecular formula C16H14N6O4 B2769210 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396814-97-3](/img/structure/B2769210.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C16H14N6O4 and its molecular weight is 354.326. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
The compound has been the focus of studies aimed at synthesizing derivatives with potential antioxidant activities. For instance, George et al. (2010) explored the synthesis of various derivatives through the Biginelli reaction and subsequent reactions to produce compounds with characterized antioxidant activity. The findings suggest that modifications of the core structure can significantly impact the antioxidant potential of the derivatives, which is crucial for developing therapeutic agents with enhanced efficacy and reduced toxicity (George, Sabitha, Kumar, & Ravi, 2010).
Chemical Reactions and Derivatives
Research into the reactions and derivatives of related urea compounds has been conducted to understand their potential applications further. Papadopoulos (1984) studied the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, revealing pathways to synthesize novel compounds with potentially diverse applications (Papadopoulos, 1984). Similarly, Ram et al. (1984) synthesized 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating antifilarial activity against specific parasites, indicating the compound's potential as a basis for developing new antiparasitic treatments (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).
Antimicrobial and Cytotoxicity Studies
Shankar et al. (2017) synthesized novel derivatives and evaluated their anti-microbial activity and cytotoxicity, showcasing the compound's versatility in generating derivatives with significant biological activities. This research highlights the potential of such compounds in developing new antimicrobial agents and understanding their cytotoxic effects, which is crucial for designing drugs with specific target profiles (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Catalytic Oxidative Carbonylation
Mancuso et al. (2015) explored the catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones, demonstrating the compound's role in synthesizing high-value molecules from simple building blocks. This research underscores the compound's utility in organic synthesis and its potential applications in pharmaceuticals and materials science (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4/c1-21-16(24)22(20-19-21)12-5-2-10(3-6-12)17-15(23)18-11-4-7-13-14(8-11)26-9-25-13/h2-8H,9H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHCBAZWWEKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2769127.png)
![2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B2769128.png)
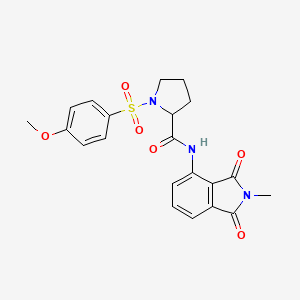

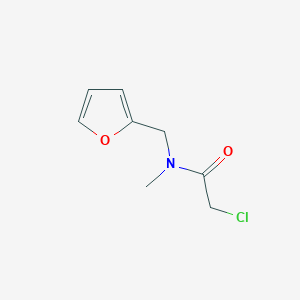
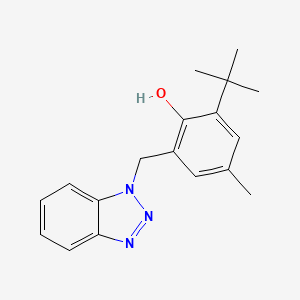
![2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2769141.png)

![3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2769144.png)
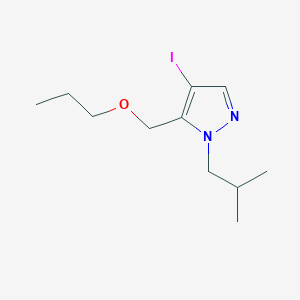
![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2769146.png)
